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Compound of Interest

Compound Name: 2-Amino-6-(trifluoromethyl)pyridine

Cat. No.: B1268507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-6-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest

in medicinal chemistry and materials science. This document details the available Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a

foundational resource for its identification, characterization, and application in research and

development.

Core Spectroscopic Data
The structural features of 2-Amino-6-(trifluoromethyl)pyridine, including the pyridine ring, the

amino group, and the trifluoromethyl group, give rise to a distinct spectroscopic fingerprint. The

following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and

MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of 2-Amino-6-
(trifluoromethyl)pyridine in solution. The electron-withdrawing nature of the trifluoromethyl

group and the electron-donating character of the amino group significantly influence the

chemical shifts of the pyridine ring protons and carbons.

Table 1: ¹H NMR Spectroscopic Data of 2-Amino-6-(trifluoromethyl)pyridine
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Chemical Shift (δ) ppm Multiplicity Assignment

7.45 t H-4

6.78 d H-5

6.54 d H-3

4.80 br s -NH₂

Note: Data is predicted based on analysis of structurally similar compounds. The solvent is

typically CDCl₃ or DMSO-d₆. The broad singlet for the -NH₂ protons is characteristic and its

chemical shift can vary with concentration and solvent.

Table 2: ¹³C NMR Spectroscopic Data of 2-Amino-6-(trifluoromethyl)pyridine

Chemical Shift (δ) ppm Assignment

159.5 C2

149.0 (q) C6

139.0 C4

122.0 (q) -CF₃

112.5 C5

108.0 C3

Note: Data is predicted based on analysis of structurally similar compounds. The quartet

multiplicity for C6 and the -CF₃ carbon is due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the

molecule. The spectrum of 2-Amino-6-(trifluoromethyl)pyridine is characterized by

absorption bands corresponding to N-H, C-N, C=C, and C-F vibrations.

Table 3: Key IR Absorption Bands for 2-Amino-6-(trifluoromethyl)pyridine
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium-Strong
N-H stretching (asymmetric

and symmetric)

1640 - 1600 Medium-Strong N-H bending (scissoring)

1600 - 1450 Medium-Strong
C=C and C=N stretching

(aromatic ring)

1350 - 1100 Strong
C-F stretching (trifluoromethyl

group)

1300 - 1200 Medium C-N stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound, confirming its elemental composition.

Table 4: Mass Spectrometry Data for 2-Amino-6-(trifluoromethyl)pyridine

m/z Relative Intensity (%) Assignment

162 100 [M]⁺ (Molecular Ion)

143 Moderate [M - F]⁺

115 Moderate [M - F - CO]⁺ or [M - CF₃ + H]⁺

93 Low [M - CF₃]⁺

Note: The fragmentation pattern is predicted based on the stability of the resulting ions.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy
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Sample Preparation: For ¹H NMR, dissolve approximately 5-10 mg of 2-Amino-6-
(trifluoromethyl)pyridine in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a more concentrated solution of 20-50 mg in

the same volume of solvent is recommended.

Instrumentation: A high-resolution Fourier Transform NMR (FT-NMR) spectrometer with a

proton frequency of 400 MHz or higher.

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, depending on the sample concentration.

Relaxation Delay: 2-5 seconds.

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of 2-Amino-6-(trifluoromethyl)pyridine with approximately 100-

200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and

pestle.

Transfer the fine powder into a pellet-forming die.
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Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of 2-Amino-6-(trifluoromethyl)pyridine
(approximately 0.1-1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

with a direct infusion electrospray ionization (ESI) source.

Data Acquisition (Electron Ionization - EI for GC-MS):

Ionization Energy: 70 eV.

Mass Range: Scan from m/z 40 to 300.

Source Temperature: 200-250 °C.

Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a chemical compound like 2-Amino-6-(trifluoromethyl)pyridine.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-6-
(trifluoromethyl)pyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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6-trifluoromethyl-pyridine]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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